4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride
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Overview
Description
4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which has gained significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the enantioselective construction of the scaffold from acyclic starting materials containing the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods may include the use of continuous flow chemistry to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include phenylselenyl bromide for cyclization and NaH for deprotonation . Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of bioactive molecules and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various pharmacological effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, influencing their activity .
Comparison with Similar Compounds
4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
8-Oxo-3-azabicyclo[3.2.1]octane: This compound shares a similar core structure but differs in its functional groups and pharmacological properties.
2-Azabicyclo[3.2.1]octane: This compound is another member of the azabicyclo[3.2.1]octane family and has been widely studied for its synthetic and pharmacological potential.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
CAS No. |
2803862-88-4 |
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Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c10-6-5-1-2-8(3-5,4-9-6)7(11)12;/h5H,1-4H2,(H,9,10)(H,11,12);1H |
InChI Key |
SPJPLZHADGSJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C(=O)NC2)C(=O)O.Cl |
Origin of Product |
United States |
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